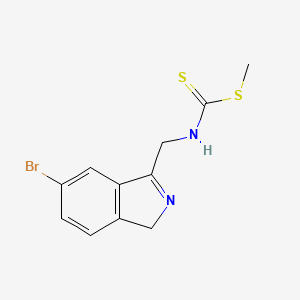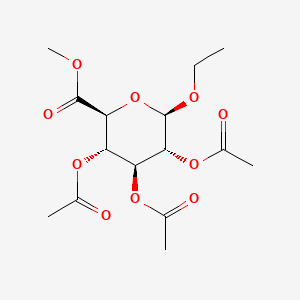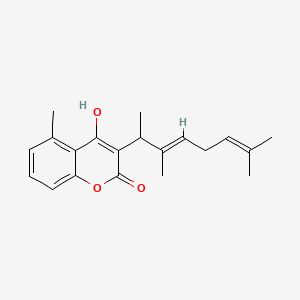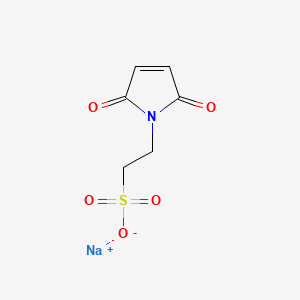
2-Bromo-3-methylthiophene-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-3-methylthiophene” is a chemical compound with the molecular formula C5H5BrS . It is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylthiophene is achieved by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . The synthesis of siloxane bearing monomer started with radical bromination of 2-bromo-3-methylthiophene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylthiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The compound exhibits unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methylthiophene include a density of 1.6±0.1 g/cm3, boiling point of 177.3±20.0 °C at 760 mmHg, vapour pressure of 1.4±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Bromo-3-methylthiophene serves as a critical intermediate in the synthesis of various organic compounds with potential applications in materials science and organic electronics. For instance, Liu et al. (2008) demonstrated its utility in synthesizing a novel photochromic dithienylethene compound, which exhibits significant photochromic behavior, highlighting its potential for applications in photoresponsive materials (Liu, Yang, & Yu, 2008).
Facilitating Organic Electronics
Vamvounis and Gendron (2013) explored the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, resulting in a library of compounds useful for the facile preparation of functional organic electronic materials. This process underscores the compound's role in developing advanced materials for electronic applications (Vamvounis & Gendron, 2013).
Contribution to Polymer Science
Yokozawa et al. (2007) investigated chain-growth condensation polymerization involving a bromo-methylthiophene derivative, leading to the synthesis of polythiophenes with hydrophilic side chains. This research contributes to the development of polymers with specific properties, such as improved solubility and processability, which are crucial for applications in polymer electronics and photovoltaics (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).
Development of Dye-Sensitized Solar Cells
Tian et al. (2010) highlighted the use of methylthiophene-based dyes, including derivatives of 2-bromo-3-methylthiophene, in dye-sensitized solar cells. These dyes showed promising solar-to-electricity conversion efficiencies, demonstrating the potential of such compounds in renewable energy technologies (Tian, Huang, Zhao, Huang, Feng, Nie, Shen, & Tan, 2010).
Electrochemical Applications
Research by Reis et al. (2013) on the electrochemical synthesis of poly(3-methylthiophene) and its analysis through DFT calculations and infrared spectroscopy provides insights into the polymerization mechanisms and electronic properties of materials derived from methylthiophene derivatives. This work has implications for the development of conducting polymers for electronic and electrochemical applications (Reis, Costa, Silva, Duarte, Laureto, Santana, & Dias, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-3-methylthiophene-d3 is a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of this compound are these viruses and the α7 nicotinic receptor.
Mode of Action
It is known that the compound is used to prepare derivatives that inhibit various viruses . These inhibitors likely prevent the replication of the viruses, thereby reducing their spread. In the case of the α7 nicotinic receptor, the compound’s derivatives may act as agonists, activating the receptor and triggering a response.
Biochemical Pathways
Given its use in the preparation of viral inhibitors and α7 nicotinic receptor agonists, it can be inferred that the compound plays a role in the biochemical pathways related to viral replication and neurotransmission .
Pharmacokinetics
As a pharmaceutical intermediate, it is likely that these properties would be significantly influenced by the specific chemical modifications made during the preparation of the final therapeutic compounds .
Result of Action
The therapeutic compounds prepared from it are expected to inhibit the replication of various viruses and activate the α7 nicotinic receptor . This could lead to a reduction in viral infections and potential effects on neurological processes, respectively.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity .
Analyse Biochimique
Biochemical Properties
2-Bromo-3-methylthiophene-d3 plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . These interactions are crucial for understanding the metabolic pathways and potential toxicities of related compounds.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can result in the formation of enzyme-substrate complexes that alter the enzyme’s function and subsequently affect downstream biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard storage conditions but may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicities . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. At high doses, this compound can cause toxic effects such as liver damage, oxidative stress, and inflammation . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic reactions can lead to the formation of reactive intermediates that may further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential toxicities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins . These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes.
Propriétés
IUPAC Name |
2-bromo-3-(trideuteriomethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)




![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)


